molecular formula C12H18N2O B13487654 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine

1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine

Cat. No.: B13487654
M. Wt: 206.28 g/mol
InChI Key: BKKVZXYNKXDYFM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is an organic compound that features both a pyridine ring and a tetrahydrofuran ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, a suitable leaving group is introduced at the 3-position.

    Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a reactive group at the 3-position.

    Coupling Reaction: The pyridine and tetrahydrofuran derivatives are coupled using a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or nitrile.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield an imine, while reduction of the pyridine ring could yield a piperidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and tetrahydrofuran rings.

    Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine would depend on its specific biological target. Generally, compounds with pyridine and tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-2-amine: Similar structure but with the amine group at a different position.

    1-(Pyridin-3-yl)-3-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with the tetrahydrofuran ring at a different position.

    1-(Pyridin-2-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.

Uniqueness

1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is unique due to the specific positioning of the pyridine and tetrahydrofuran rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(oxolan-3-yl)-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C12H18N2O/c13-12(11-2-1-6-14-8-11)4-3-10-5-7-15-9-10/h1-2,6,8,10,12H,3-5,7,9,13H2

InChI Key

BKKVZXYNKXDYFM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCC(C2=CN=CC=C2)N

Origin of Product

United States

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